Lipophilicity Control: Intermediacy of Log P Between Symmetric Analogues Enables Tunable Absorption and Solubility
The target compound exhibits a computed log P of 5.05, which lies between bis(2,6‑dimethylphenyl)amine (log P 4.90) and dimesitylamine (log P 5.70) [1][2]. The –0.65 log P unit reduction compared with dimesitylamine translates to a ca. 4.5‑fold decrease in octanol‑water partition coefficient, while the +0.15 log P unit increase over bis(2,6‑dimethylphenyl)amine provides improved membrane permeability for applications requiring balanced hydrophilic‑lipophilic character.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3 / AlogP) |
|---|---|
| Target Compound Data | log P = 5.05 (N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline) |
| Comparator Or Baseline | log P = 4.90 (bis(2,6‑dimethylphenyl)amine); log P = 5.70 (dimesitylamine) |
| Quantified Difference | Δlog P = +0.15 vs. bis‑analogue; Δlog P = –0.65 vs. dimesitylamine |
| Conditions | Computed values using XLogP3 (PubChem) and AlogP (Chem960); 25 °C, neutral species |
Why This Matters
Procurement of the unsymmetrical diarylamine avoids the extreme lipophilicity of dimesitylamine, which can cause poor aqueous solubility and aggregation, while retaining sufficient hydrophobicity for effective membrane partitioning or organic‑solvent processing.
- [1] PubChem. Bis-(2,6-dimethyl-phenyl)-amine (CID 4148891). Computed XLogP3-AA = 4.9. View Source
- [2] YYBYY Chemical Platform. N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline (CAS 68014-58-4). Computed LogP = 5.0452, PSA = 12.03. View Source
